1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common method involves the bromination of a precursor compound, followed by a series of reactions to introduce the chloro, hydroxy, methoxy, and other functional groups. The reaction conditions typically include the use of solvents like methylene chloride and acetic acid, and the reactions are often carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile
- (2-Bromo-4,5-dimethoxyphenyl)acetonitrile
- (4-Bromo-2,6-dimethylphenoxy)acetonitrile
Uniqueness
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H17BrClNO6 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H17BrClNO6/c1-9-5-14-11(8-13(9)23)18(26)16-17(24(3-4-25)21(28)20(16)30-14)10-6-12(22)19(27)15(7-10)29-2/h5-8,17,25,27H,3-4H2,1-2H3 |
InChI Key |
JJSDFQSVNILAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)Br)O)OC)CCO |
Origin of Product |
United States |
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